molecular formula C19H15FN4O2 B11195296 3-(3,4-Dimethylphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

3-(3,4-Dimethylphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B11195296
M. Wt: 350.3 g/mol
InChI Key: ZKZNKVPYUPTAOP-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution reactions:

    Coupling reactions: The final step often involves coupling the substituted oxadiazole intermediates to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics.

    Biological Studies: The compound can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole depends on its specific application:

    In medicinal chemistry: The compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

    In materials science: Its electronic properties can influence charge transport and light emission in organic electronic devices.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethylphenyl)-1,2,4-oxadiazole: Lacks the additional oxadiazole ring and fluorophenyl group.

    5-(4-Fluorophenyl)-1,3,4-oxadiazole: Lacks the dimethylphenyl group and the second oxadiazole ring.

Uniqueness

3-(3,4-Dimethylphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is unique due to the presence of both the dimethylphenyl and fluorophenyl groups, as well as the dual oxadiazole rings. This combination of structural features imparts distinct electronic and chemical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H15FN4O2

Molecular Weight

350.3 g/mol

IUPAC Name

2-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C19H15FN4O2/c1-11-3-4-14(9-12(11)2)18-21-16(26-24-18)10-17-22-23-19(25-17)13-5-7-15(20)8-6-13/h3-9H,10H2,1-2H3

InChI Key

ZKZNKVPYUPTAOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC=C(C=C4)F)C

Origin of Product

United States

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